2-Butenylmagnesium chloride

描述

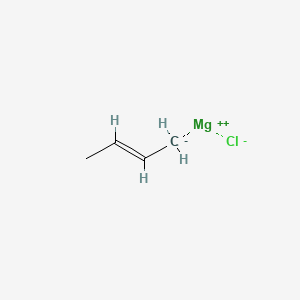

2-Butenylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. It is commonly used in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula CH₃CH=CHCH₂MgCl and is typically found in solution form, often in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (MeTHF).

准备方法

Synthetic Routes and Reaction Conditions: 2-Butenylmagnesium chloride is prepared by the reaction of 2-butenyl chloride with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

CH3CH=CHCH2Cl+Mg→CH3CH=CHCH2MgCl

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining the inert atmosphere and controlling the addition of reactants.

化学反应分析

Types of Reactions: 2-Butenylmagnesium chloride primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds. It can also participate in substitution reactions.

Common Reagents and Conditions:

Nucleophilic Addition: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. The reaction is typically carried out in an anhydrous solvent like THF at low temperatures.

Substitution Reactions: Can react with alkyl halides to form new carbon-carbon bonds.

Major Products:

Alcohols: When reacted with aldehydes or ketones.

Alkanes: When reacted with alkyl halides.

科学研究应用

2-Butenylmagnesium chloride is widely used in scientific research due to its versatility as a Grignard reagent. Some of its applications include:

Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

Material Science: Employed in the preparation of polymers and other advanced materials.

Biological Research: Utilized in the synthesis of biologically active compounds for drug discovery and development.

Industrial Chemistry: Used in the large-scale production of various chemicals and intermediates.

作用机制

The mechanism of action of 2-butenylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge developed during the transition state, facilitating the reaction.

相似化合物的比较

- 2-Butylmagnesium chloride

- 2-Methylallylmagnesium chloride

- 2-Phenylmagnesium chloride

Comparison: 2-Butenylmagnesium chloride is unique due to its ability to form conjugated systems, which can participate in a variety of reactions not accessible to its saturated counterparts like 2-butylmagnesium chloride. The presence of the double bond in this compound allows for additional reactivity, making it a more versatile reagent in organic synthesis.

属性

IUPAC Name |

magnesium;(E)-but-2-ene;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.ClH.Mg/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1/b4-3+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAMFOKVRXJOGD-CZEFNJPISA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22649-70-3 | |

| Record name | 2-Butenylmagnesium chloride solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you provide examples of regioselective additions of 2-Butenylmagnesium chloride to specific olefins?

A2: Absolutely. Research demonstrates a high degree of regioselectivity when reacting this compound with certain olefins. For instance, it adds to (Perfluorohexyl)ethylene exclusively at the secondary carbon atom. [] This regioselectivity is key in synthesizing specific isomers. With butadiene, it primarily undergoes metal-to-C-2 addition, accompanied by allylic inversion and a 2,4-metal shift, resulting predominantly in specific 1:1 adducts. [] These regioselectivities highlight the potential of this Grignard reagent in targeted organic synthesis.

Q2: How does the structure of the olefin influence the regioselectivity of the addition reaction with this compound?

A3: The steric bulk of the olefin plays a significant role. As the size of the substituents on the olefin increases, the selectivity for C-3 addition decreases. [] This suggests that steric hindrance around the double bond can redirect the approach of the this compound, favoring the less hindered pathway.

Q3: Beyond simple addition, are there other interesting reactions this compound can undergo with olefins?

A4: Yes, indeed. One fascinating reaction is the intramolecular cyclization observed with certain olefins. For example, the initial addition products of this compound with 1-octene can undergo an intramolecular metal-carbon addition to the C=C bond at the 4-position, leading to the formation of cyclobutyl derivatives of magnesium. [] This intramolecular cyclization highlights the potential of this Grignard reagent in constructing cyclic structures.

Q4: Can this compound be used in the synthesis of natural products?

A5: Yes, it has proven useful in synthesizing complex molecules like cholesterol analogs. For example, it reacts with a p-toluenesulfonate derivative to produce a mixture of desmosterol and its allylic isomer. [] This example demonstrates its applicability in constructing steroid side chains and its value in natural product synthesis.

Q5: What about applications in terpene synthesis?

A6: this compound plays a role in forming various isoprene coupling dimers, essential building blocks in terpene synthesis. By reacting with C5-alkenyl halides, it facilitates the formation of isoprene dimers with specific bonding positions, catalyzed by transition metals. [] This controlled dimerization is crucial for assembling the carbon skeletons found in diverse terpenes.

Q6: What spectroscopic data is available for characterizing this compound?

A7: While 1H NMR data is not commonly reported for this Grignard reagent due to its reactivity, 13C NMR data has been reported for solutions of this compound. [] This spectroscopic information provides valuable insights into the structure and bonding within the molecule.

Q7: What are some important handling and storage considerations for this compound?

A8: Given its reactivity as a Grignard reagent, it is crucial to handle this compound with care. It is highly air- and moisture-sensitive. Therefore, it is typically prepared and used in situ under an inert atmosphere, such as argon or nitrogen. [] For storage, it's best to keep it at low temperatures, around -20°C, under an inert atmosphere to minimize decomposition or reaction with atmospheric moisture. Before use, solutions should be titrated using standard methods to determine the accurate concentration of the reagent. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide](/img/structure/B3040594.png)

![3-chloro-6-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridazine](/img/structure/B3040604.png)